molecular formula C15H13ClF3N5O5 B2812800 ethyl N-({1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)carbamate CAS No. 338770-26-6

ethyl N-({1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)carbamate

Cat. No.: B2812800
CAS No.: 338770-26-6
M. Wt: 435.74
InChI Key: MMOOIYBJNFURFU-UHFFFAOYSA-N
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Description

Ethyl N-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)carbamate is a synthetic carbamate derivative featuring a pyrimidinyl core substituted with a trifluoromethylpyridine moiety. The compound’s structure integrates a 2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl scaffold, modified with a methylamino linkage to a 3-chloro-5-(trifluoromethyl)-2-pyridinyl group.

Properties

IUPAC Name

ethyl N-[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-2,4-dioxopyrimidine-5-carbonyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF3N5O5/c1-3-29-14(28)22-12(26)8-6-24(13(27)21-11(8)25)23(2)10-9(16)4-7(5-20-10)15(17,18)19/h4-6H,3H2,1-2H3,(H,21,25,27)(H,22,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOOIYBJNFURFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C1=CN(C(=O)NC1=O)N(C)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF3N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl N-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)carbamate is a complex organic compound with significant biological activity. This article explores its molecular structure, mechanisms of action, and potential therapeutic applications based on recent research findings.

Molecular Structure

The compound has the following molecular formula: C15H13ClF3N5O5C_{15}H_{13}ClF_3N_5O_5 and a molecular weight of approximately 435.74 g/mol. Its structure includes:

  • A pyridine ring substituted with chlorine and trifluoromethyl groups.
  • A tetrahydropyrimidine moiety that contributes to its biological interactions.
  • A carbamate functional group which enhances solubility and reactivity.

Research indicates that ethyl N-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)carbamate acts primarily as an inhibitor of specific enzymes and receptors involved in various biological pathways, particularly those associated with cancer and inflammation:

  • Inhibition of BCAT Enzymes : This compound has been identified as a potent inhibitor of branched-chain amino acid transaminases (BCATs), which are critical in amino acid metabolism and have implications in cancer metabolism .
  • Targeting Cancer Pathways : Similar compounds have shown efficacy in targeting pathways related to tumor growth and survival. The trifluoromethyl group enhances lipophilicity, potentially increasing bioavailability and cellular uptake.

Biological Activity

The biological activities of ethyl N-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)carbamate can be summarized as follows:

Activity Description
Enzyme Inhibition Inhibits BCAT1 and BCAT2 enzymes involved in amino acid metabolism .
Anticancer Properties Potential to inhibit tumor growth by targeting metabolic pathways.
Anti-inflammatory Effects May modulate inflammatory responses through enzyme inhibition.

Research Findings

Recent studies have provided insights into the efficacy and selectivity of this compound:

  • In a high-throughput screening campaign for BCAT inhibitors, ethyl N-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)carbamate exhibited high cellular activity with favorable selectivity profiles against related enzymes .
  • Structural analysis via X-ray crystallography has elucidated the binding modes of this compound within the active sites of BCAT enzymes, revealing critical interactions that contribute to its inhibitory effects .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Cancer Cell Lines : In vitro studies demonstrated that treatment with ethyl N-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)carbamate led to significant reductions in cell viability in various cancer cell lines compared to controls.
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics revealed that the compound exhibits favorable absorption characteristics due to its enhanced lipophilicity from the trifluoromethyl group.

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethylpyridine group in the target compound enhances lipophilicity and metabolic stability compared to morpholino or methoxy analogues .

Analytical and Spectroscopic Comparisons

NMR Spectroscopy

In analogues like ethyl N-[(1-methoxy-2,4-dioxo-pyrimidinyl)carbonyl]carbamate, NMR chemical shifts (e.g., δ 1.2–1.4 ppm for ethyl carbamate protons) align with the target compound’s core structure. However, substituents like trifluoromethylpyridine induce downfield shifts (δ 7.5–8.5 ppm for aromatic protons) distinct from morpholino (δ 3.5–4.0 ppm) or methoxy (δ 3.3–3.7 ppm) groups .

Mass Spectrometry (MS/MS) Fragmentation

Molecular networking via MS/MS (cosine score ≥0.8) clusters the target compound with other carbamates sharing pyrimidinyl-dioxo scaffolds. However, the trifluoromethylpyridine fragment (m/z 182) distinguishes its MS/MS profile from analogues with simpler substituents (e.g., m/z 101 for morpholino) .

Bioactivity and Target Interactions

While direct bioactivity data for the target compound are unavailable, structurally related carbamates exhibit diverse pharmacological profiles:

  • Morpholino analogues: Linked to kinase inhibition due to hydrogen bonding with ATP-binding pockets .
  • Dichlorophenyl-thiazolotriazolyl carbamates : Display antiproliferative activity in cancer cell lines via tubulin disruption .
  • Trifluoromethylpyridine derivatives : Often target G-protein-coupled receptors (GPCRs) or cytochrome P450 enzymes, leveraging their electron-withdrawing properties .

Hierarchical clustering of bioactivity profiles () suggests that the target compound’s trifluoromethylpyridine group may confer unique interactions with oxidative enzymes or inflammatory targets, diverging from morpholino or methoxy analogues .

Q & A

Q. What are the key synthetic strategies for preparing ethyl N-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)carbamate?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the pyrimidinone core via cyclocondensation of urea derivatives with β-keto esters under reflux conditions (e.g., ethanol or acetonitrile at 80–100°C) .
  • Step 2 : Introduction of the 3-chloro-5-(trifluoromethyl)pyridinylmethylamino group via nucleophilic substitution or reductive amination, often requiring anhydrous solvents (e.g., DMF) and catalysts like K2_2CO3_3 .
  • Step 3 : Carbamate formation using ethyl chloroformate in the presence of a base (e.g., triethylamine) .
    Key purification methods : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .

Q. How is the compound characterized spectroscopically?

  • NMR : 1^1H and 13^13C NMR spectra confirm the presence of the trifluoromethyl group (δ ~120–125 ppm in 13^13C NMR) and carbamate carbonyl (δ ~155–160 ppm) .
  • Mass spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+^+ at m/z 431.8) and fragmentation patterns consistent with the pyridinyl and pyrimidinyl substructures .
  • FT-IR : Stretching vibrations for C=O (1680–1720 cm1^{-1}) and C-F (1100–1200 cm1^{-1}) bonds .

Q. What are the stability considerations for this compound under laboratory conditions?

  • Storage : Store at –20°C in inert atmospheres (argon) to prevent hydrolysis of the carbamate group.
  • Degradation indicators : Monitor via HPLC for peaks corresponding to hydrolysis products (e.g., free amine or CO2_2 release) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • DFT studies : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to calculate electrophilicity indices for the pyrimidinyl carbonyl group. Higher electrophilicity correlates with faster reaction rates in SNAr mechanisms .
  • Example : The trifluoromethyl group’s electron-withdrawing effect increases the electrophilicity of adjacent carbons, favoring nucleophilic attack .

Q. What experimental and computational approaches resolve contradictions in reported biological activity data?

  • Case study : If conflicting IC50_{50} values arise for enzyme inhibition:
    • Experimental : Repeat assays with standardized conditions (e.g., pH 7.4 buffer, 37°C) and validate via dose-response curves .
    • Computational : Perform molecular docking (AutoDock Vina) to compare binding poses with crystal structures of target enzymes (e.g., kinases) .

Q. How can isotopic labeling (e.g., 15^{15}15N) elucidate the mechanism of carbamate hydrolysis?

  • Method : Synthesize 15^{15}N-labeled carbamate and track 15^{15}NH3_3 release via 1^1H-15^{15}N HMBC NMR during hydrolysis .
  • Kinetic analysis : Use LC-MS to measure half-life (t1/2t_{1/2}) under varying pH and temperature conditions .

Methodological Recommendations

  • Synthetic optimization : Replace DMF with cyclopentyl methyl ether (CPME) to improve green chemistry metrics .
  • Data validation : Cross-reference experimental NMR shifts with computed values (GIAO method) to confirm assignments .
  • Controlled degradation : Use accelerated stability testing (40°C/75% RH) to model long-term storage effects .

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